1-(4-Isobutylphenyl)ethanol
Overview
Description
1-(4-Isobutylphenyl)ethanol (IBPE) is a chemical compound that has been studied for its potential use in various chemical reactions and processes. It is a molecule of interest due to its structural similarity to ibuprofen, a well-known anti-inflammatory drug, and its potential applications in the synthesis of ibuprofen through different catalytic methods .
Synthesis Analysis
IBPE has been synthesized through a regioselective hydrocarboxylation reaction using a palladium complex catalyst system. This process involves the reaction of IBPE with carbon monoxide and water to produce 2-(4-isobutylphenyl) propionic acid, commonly known as ibuprofen. The synthesis is achieved under moderate reaction temperatures and pressures, with the reaction's efficiency being influenced by factors such as the pressure of carbon monoxide, the ratio of phosphine ligand to palladium, and the concentration of hydrochloric acid .
Another study reports the carbonylation of IBPE to ibuprofen in an aqueous/organic two-phase system using water-soluble palladium-phosphine complexes. The conversion and selectivity to ibuprofen were found to be high, with the reaction conditions and the nature of the added Bronsted acid significantly affecting the outcome. The study also proposed a catalytic cycle to explain the observed results .
Molecular Structure Analysis
The molecular structure of IBPE-related compounds has been investigated using various spectral techniques. For instance, a study on the synthesis of a 4H-pyran molecule derived from IBPE utilized FT-IR, 1H-NMR, 13C-NMR, and HR-Mass spectra to investigate the molecular structure. Single-crystal X-ray structural analysis revealed the "flattened-boat" conformation of the pyran ring. Computational methods using DFT-B3LYP with a 6-311++G(d,p) basis set were employed to study the vibrational spectrum and HOMO-LUMO of the compound, showing good agreement with experimental values .
Chemical Reactions Analysis
IBPE has been used as a substrate in various chemical reactions, including carbonylation to produce ibuprofen. The kinetics of this reaction were studied using a homogeneous PdCl2(PPh3)2/TsOH/LiCl catalyst system. A three-step reaction pathway was proposed, and the effects of various reaction parameters on the rate and performance of the semibatch reactor were investigated. An empirical model was derived to predict the concentration versus time profiles satisfactorily .
Physical and Chemical Properties Analysis
The physical and chemical properties of IBPE have been studied in the context of its solubility in mixed solvent systems. For example, the solubility of carbon dioxide in a mixture of 1-butyl-3-methylimidazolium tetrafluoroborate (bmim[BF4]) and IBPE was investigated, showing that the solubility of CO2 slightly decreased compared to its solubility in pure bmim[BF4]. The study highlighted that even similar molecules could affect the solubility of CO2 in different ways, depending on their structure .
In another study, isobutyl alcohol, a molecule structurally related to IBPE, was proposed as an entrainer for the dehydration of ethanol and 1-propanol. Vapor-liquid equilibrium (VLE) and vapor-liquid-liquid equilibrium (VLLE) data were obtained, and distillation sequences were proposed based on these findings .
The research on IBPE and related compounds demonstrates their significance in synthetic chemistry, particularly in the synthesis of pharmaceuticals like ibuprofen, and their potential applications in improving industrial processes.
Scientific Research Applications
Catalysis and Synthesis
- Carbonylation Process : 1-(4-Isobutylphenyl)ethanol is used in carbonylation, a chemical reaction used extensively in organic synthesis. A study demonstrated its transformation into 2‐arylpropionic acids like ibuprofen using a PdCl2(PPh3)2/TsOH/LiCl catalyst system, achieving high reaction rates and selectivity (Seayad, Jayasree, & Chaudhari, 1999).
- Regioselective Synthesis : Its application in the regioselective synthesis of ibuprofen via hydrocarboxylation has been reported, achieving near-specific synthesis under moderate conditions (Jang, Lee, Lee, & Kim, 1999).
Kinetics and Modeling
- Kinetic Modeling : Research has been conducted on the kinetics of carbonylation of 1-(4-Isobutylphenyl)ethanol using a homogeneous catalyst system. This study proposed a three-step reaction pathway and developed an empirical model to predict the concentration-time profiles (Seayad, Seayad, Mills, & Chaudhari, 2003).
Green Chemistry Applications
- Eco-Friendly Synthesis : Silver nanoparticles have been used for the catalytic synthesis of 1-(4-Isobutylphenyl)ethanol, an important intermediate in drug synthesis. This approach emphasizes minimizing waste and enhancing atom efficiency (Pawar, Patil, Mahulikar, & Zope, 2017).
Fluid Phase Behavior Studies
- Ionic Liquid/Super Critical CO2 Mixtures : Investigations into the solubility of carbon dioxide in mixtures containing 1-(4-Isobutylphenyl)-ethanol have been conducted to explore the feasibility of reaction mediums combining ionic liquids and supercritical CO2 (Kühne, Calvo, Witkamp, & Peters, 2008).
Biocatalysis
- Biocatalytic Applications : The biocatalytic production of various enantiomerically pure compounds, which are key intermediates in pharmaceuticals, involves the use of 1-(4-Isobutylphenyl)ethanol. Studies include the optimization of culture conditions for enhanced bioactivity and yield (Chen, Xia, Liu, & Wang, 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[4-(2-methylpropyl)phenyl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-9(2)8-11-4-6-12(7-5-11)10(3)13/h4-7,9-10,13H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVILBSSXMZZCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80960592 | |
Record name | 1-[4-(2-Methylpropyl)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80960592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Isobutylphenyl)ethanol | |
CAS RN |
40150-92-3 | |
Record name | 1-(4-Isobutylphenyl)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40150-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4'-Isobutylphenyl)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040150923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[4-(2-Methylpropyl)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80960592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenemethanol, α-methyl-4-(-2methylpropyl)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(4'-ISOBUTYLPHENYL)ETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5CKP7HNL5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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